molecular formula C10H10ClNS2 B14421775 7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione CAS No. 83388-42-5

7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione

Cat. No.: B14421775
CAS No.: 83388-42-5
M. Wt: 243.8 g/mol
InChI Key: RLMNQMOWNCBEAO-UHFFFAOYSA-N
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Description

7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a chlorine atom at the 7th position, an ethyl group at the 1st position, and a thione group at the 4th position of the benzothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-2H-1,4-benzothiazin-3(4H)-one with ethylating agents to introduce the ethyl group at the 1st position . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Halogen substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2H-1,4-benzothiazin-3(4H)-one
  • 7-Chloro-1,2-dihydro-4H-3,1-benzothiazine-4-thione

Uniqueness

7-Chloro-1-ethyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione is unique due to the presence of the ethyl group at the 1st position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity compared to other similar compounds .

Properties

CAS No.

83388-42-5

Molecular Formula

C10H10ClNS2

Molecular Weight

243.8 g/mol

IUPAC Name

7-chloro-1-ethyl-2H-3,1-benzothiazine-4-thione

InChI

InChI=1S/C10H10ClNS2/c1-2-12-6-14-10(13)8-4-3-7(11)5-9(8)12/h3-5H,2,6H2,1H3

InChI Key

RLMNQMOWNCBEAO-UHFFFAOYSA-N

Canonical SMILES

CCN1CSC(=S)C2=C1C=C(C=C2)Cl

Origin of Product

United States

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